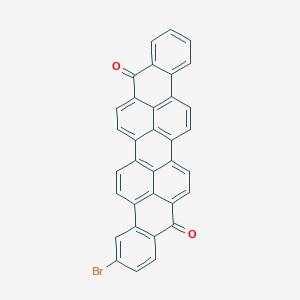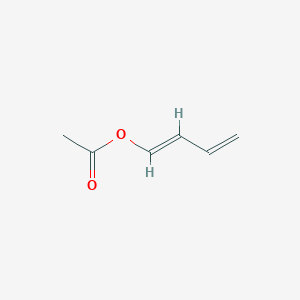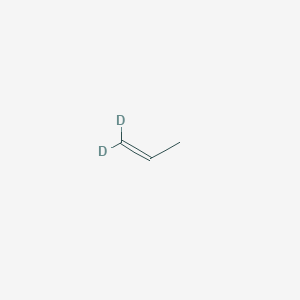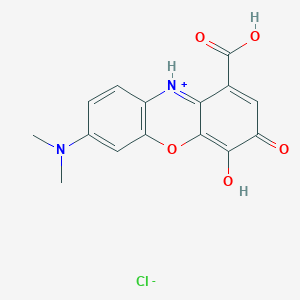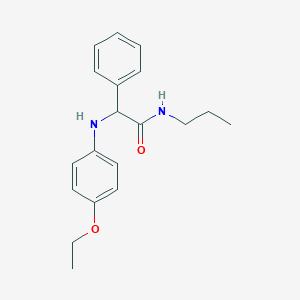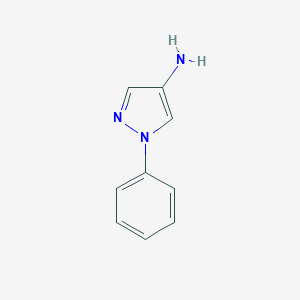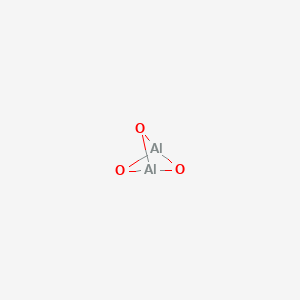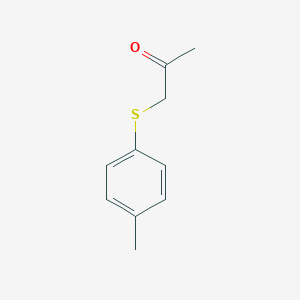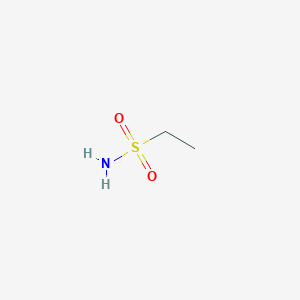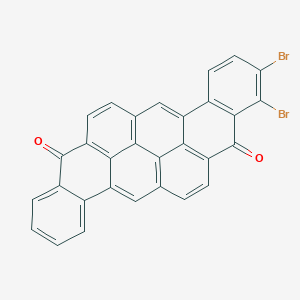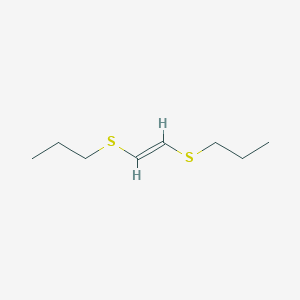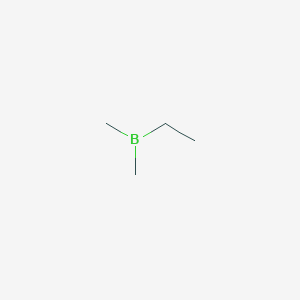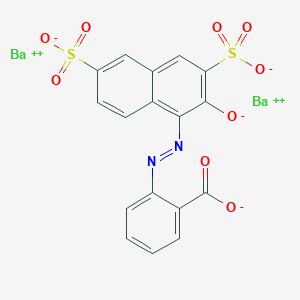
Pigment Red 60
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pigment Red 60 is a synthetic organic pigment that belongs to the azo class. It is widely used in various applications such as printing inks, coatings, plastics, and textiles. This pigment has gained significant attention in scientific research due to its unique properties and potential applications in different fields.
作用机制
The mechanism of action of Pigment Red 60 involves the absorption of light in the visible region of the spectrum. The pigment absorbs light and undergoes a transition to an excited state. This excited state can interact with other molecules and induce various chemical reactions.
生化和生理效应
Pigment Red 60 has been shown to have no significant toxicity in vitro and in vivo studies. However, some studies have suggested that the pigment may have a potential genotoxic effect. Further studies are needed to confirm this finding.
实验室实验的优点和局限性
One of the main advantages of Pigment Red 60 is its stability and resistance to fading. This makes it an ideal pigment for use in various applications. However, the pigment has some limitations, such as its poor solubility in water and low absorption in the near-infrared region.
未来方向
There are several future directions for research on Pigment Red 60. One potential area of interest is its use in photodynamic therapy for cancer treatment. Another area of interest is its use as a sensitizer in organic solar cells. Further studies are needed to optimize the synthesis method and improve the properties of the pigment for these applications. Additionally, the potential genotoxic effect of the pigment should be further investigated to ensure its safety for use in various applications.
Conclusion:
In conclusion, Pigment Red 60 is a synthetic organic pigment that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The synthesis method has been optimized to achieve high yield and purity of the pigment. The pigment has been explored for its potential use in optoelectronics, catalysis, and biomedicine. Further studies are needed to optimize the properties of the pigment for these applications and ensure its safety for use.
合成方法
The synthesis of Pigment Red 60 involves the reaction between diazonium salt and β-naphthol. The reaction takes place in the presence of a catalyst and a solvent. The final product is obtained through filtration and drying. The synthesis method has been optimized to achieve high yield and purity of the pigment.
科学研究应用
Pigment Red 60 has been extensively studied for its potential applications in various fields such as optoelectronics, catalysis, and biomedicine. In optoelectronics, the pigment has been used as a sensitizer in dye-sensitized solar cells to improve their efficiency. In catalysis, it has been used as a catalyst for the oxidation of organic compounds. In biomedicine, it has been explored for its potential use in photodynamic therapy for cancer treatment.
属性
CAS 编号 |
1325-16-2 |
|---|---|
产品名称 |
Pigment Red 60 |
分子式 |
C17H8Ba2N2O9S2 |
分子量 |
723 g/mol |
IUPAC 名称 |
barium(2+);2-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N2O9S2.2Ba/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+2/p-4 |
InChI 键 |
YHTMVIZFYXXBEW-UHFFFAOYSA-J |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2] |
其他 CAS 编号 |
1325-16-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
